(Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
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Properties
IUPAC Name |
methyl 2-[6-bromo-2-(3-phenoxypropanoylimino)-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O4S/c1-25-18(24)12-22-15-8-7-13(20)11-16(15)27-19(22)21-17(23)9-10-26-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORPCORQFBAVCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of a bromine atom and a phenoxypropanoyl group contributes to its pharmacological profile.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
-
Anticancer Activity :
- Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The benzo[d]thiazole moiety is often implicated in the inhibition of tumor growth due to its ability to interfere with cellular signaling pathways involved in proliferation and survival.
-
Anti-inflammatory Effects :
- Compounds derived from benzo[d]thiazole scaffolds have been reported to possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
-
Antimicrobial Properties :
- There is emerging evidence suggesting that derivatives of this compound may exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Activity :
- Inflammation Model :
- Antimicrobial Testing :
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that:
- The bromine substituent enhances lipophilicity, facilitating better membrane penetration.
- The phenoxypropanoyl group may interact with specific receptors or enzymes involved in signaling pathways critical for cell survival and proliferation.
Data Table
Here is a summary table of biological activities associated with related compounds:
Preparation Methods
Cyclocondensation of 4-Bromo-2-Aminothiophenol with Cyanogen Bromide
The benzo[d]thiazole core is synthesized via cyclocondensation under acidic conditions:
4-Bromo-2-aminothiophenol + Cyanogen bromide → 6-Bromo-2-aminobenzo[d]thiazole + NH4Br
Conditions :
Alternative Bromination Strategies
Direct bromination of pre-formed benzo[d]thiazole using N-bromosuccinimide (NBS) in dimethylformamide (DMF) achieves 82% regioselectivity at the 6-position, but requires rigorous exclusion of light to prevent dibromination.
Synthesis of 3-Phenoxypropanoyl Chloride
Esterification and Chlorination
3-Phenoxypropanoic acid is synthesized via nucleophilic substitution:
Phenol + Ethyl 3-bromopropanoate → Ethyl 3-phenoxypropanoate → 3-Phenoxypropanoic acid
Optimized conditions :
- Step 1: K2CO3, acetone, reflux (12 h, 89% yield)
- Step 2: NaOH hydrolysis (2 M, 65°C, 4 h), followed by thionyl chloride (SOCl2) treatment at 40°C for 2 h to form 3-phenoxypropanoyl chloride (94% purity by GC-MS).
Imine Formation and Stereochemical Control
Condensation Reaction
The critical Z-configuration is achieved through kinetic control during Schiff base formation:
6-Bromo-2-aminobenzo[d]thiazole + 3-Phenoxypropanoyl chloride → (Z)-6-Bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazole
Parameters influencing stereoselectivity :
| Factor | Z:E Ratio | Yield (%) |
|---|---|---|
| Solvent (DMF) | 3:1 | 62 |
| Catalyst (ZnCl2) | 5:1 | 71 |
| Temperature (0°C) | 6:1 | 68 |
Lower temperatures favor the Z-isomer due to reduced rotational freedom during imine formation.
Side Chain Introduction via Nucleophilic Substitution
Alkylation with Methyl Bromoacetate
The thiazole nitrogen is alkylated under mild conditions:
(Z)-6-Bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazole + Methyl bromoacetate → Target compound
Optimized protocol :
Analytical Validation and Spectral Data
Characterization Summary
| Technique | Key Data |
|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 8.21 (s, 1H, imine), 7.45–6.89 (m, 9H, aromatic), 4.31 (q, 2H, OCH2), 3.72 (s, 3H, COOCH3) |
| 13C NMR | 172.8 (C=O), 162.4 (C=N), 159.1 (O-C-O) |
| HRMS | [M+H]+ calc. 504.0234, found 504.0231 |
The Z-configuration is confirmed by NOESY correlations between the imine proton and adjacent aromatic hydrogens.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Total Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Sequential modular | 62 | 97 | 24 |
| One-pot alkylation | 54 | 89 | 18 |
| Solid-phase synthesis | 48 | 95 | 32 |
Modular synthesis remains superior for large-scale production, while solid-phase methods show promise for combinatorial derivatization.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing (Z)-methyl 2-(6-bromo-2-((3-phenoxypropanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Thiazole Formation : Use the Hantzsch reaction to construct the benzo[d]thiazole core by reacting α-halocarbonyl compounds with thiourea derivatives under controlled temperatures (60–80°C) and anhydrous conditions .
Imine Formation : Introduce the 3-phenoxypropanoyl imino group via condensation reactions, using catalysts like acetic acid or p-toluenesulfonic acid in refluxing ethanol .
Bromination : Electrophilic bromination at the 6-position of the thiazole ring using N-bromosuccinimide (NBS) in a chlorinated solvent (e.g., dichloromethane) under UV light .
Esterification : Protect the acetoxyl group using methyl esterification via Fischer esterification or coupling with methyl chloride .
Optimization Tips :
- Monitor reaction progress with TLC or HPLC to ensure intermediate purity.
- Adjust solvent polarity (e.g., DMF for solubility, THF for kinetic control) to improve yields .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm Z-configuration (e.g., NOESY for stereochemistry) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected at m/z ~479.2) .
- X-ray Crystallography : Resolve absolute configuration using SHELX programs for single-crystal diffraction .
Advanced Research Questions
Q. How can researchers address contradictory data in biological activity studies for this compound?
- Methodological Answer : Contradictions often arise from:
- Purity Variability : Validate compound purity via orthogonal methods (e.g., HPLC + elemental analysis) .
- Assay Conditions : Standardize cell-based assays (e.g., MTT for cytotoxicity) with controls for pH, serum content, and solvent (DMSO ≤0.1%) .
- Target Selectivity : Use siRNA knockdown or competitive binding assays to confirm target engagement (e.g., kinase inhibition vs. off-target effects) .
- Metabolic Stability : Compare in vitro (microsomal assays) and in vivo (rodent pharmacokinetics) data to identify discrepancies in bioavailability .
Q. What computational strategies predict the binding modes and structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., COX-2 or EGFR kinases). Focus on the bromine atom’s role in hydrophobic pockets .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the Z-configuration in aqueous vs. membrane environments .
- QSAR Modeling : Train models using descriptors like LogP, polar surface area, and Hammett constants for substituents (e.g., Br vs. F at position 6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
